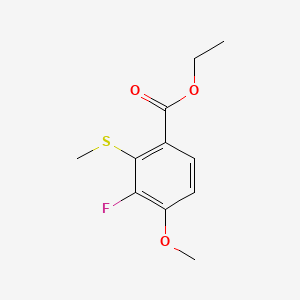

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

Description

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is a substituted benzoate ester with the molecular formula C₁₁H₁₃FO₃S and a molecular weight of 244.30 g/mol . It features a fluorine atom at the 3-position, a methoxy group at the 4-position, and a methylthio (-SMe) group at the 2-position of the benzene ring. This compound is listed as a discontinued product by CymitQuimica (CAS: 565173-05-9, 95% purity) , though conflicting CAS numbers (e.g., 2635937-90-3) are noted in supplier catalogs, possibly indicating isomerism or documentation discrepancies .

For example, methyl and ethyl benzoate derivatives with sulfur-containing substituents (e.g., methylthio groups) are reported in pesticide formulations and aroma compounds in pineapple .

Properties

Molecular Formula |

C11H13FO3S |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

ethyl 3-fluoro-4-methoxy-2-methylsulfanylbenzoate |

InChI |

InChI=1S/C11H13FO3S/c1-4-15-11(13)7-5-6-8(14-2)9(12)10(7)16-3/h5-6H,4H2,1-3H3 |

InChI Key |

NAQFHIZYTQCGBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OC)F)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate typically involves:

- Preparation or procurement of the appropriately substituted benzoic acid derivative (3-fluoro-4-methoxy-2-(methylthio)benzoic acid).

- Esterification of the benzoic acid derivative to form the ethyl ester.

Preparation of the Substituted Benzoic Acid Precursor

While direct literature on ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is limited, closely related compounds such as methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate have been synthesized by esterification of the corresponding substituted benzoic acid. The substituted benzoic acid can be prepared by:

Step 1: Aromatic Substitution

Starting from 3,4-difluorobromobenzene, selective nucleophilic aromatic substitution with sodium methoxide introduces the methoxy group at the 4-position, yielding 3-fluoro-4-methoxybromobenzene intermediates. This step is supported by analogous procedures for 3-methoxy-4-fluorobenzaldehyde synthesis, where sodium methoxide reacts with 3,4-difluorobromobenzene in methanol at 50–65 °C for 2–6 hours with yields around 78–82%.Step 2: Introduction of Methylthio Group

The methylthio group (-SCH3) at the 2-position can be introduced via nucleophilic aromatic substitution or via thiolation reactions on the aromatic ring, typically involving thiol reagents or methylthiolation agents under controlled conditions. Although direct protocols for this exact substitution are scarce, related aromatic methylthio substitutions are commonly achieved via reaction of halogenated aromatic precursors with sodium methylthiolate or methylthiol under basic or catalytic conditions.Step 3: Carboxylation or Functional Group Transformation

The benzoic acid moiety can be introduced or retained depending on the starting material. If the starting material is a substituted benzaldehyde or bromobenzene, oxidation or carboxylation steps may be required to install the carboxylic acid functionality.

Esterification to Ethyl Ester

The final step to form ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate involves esterification of the substituted benzoic acid with ethanol. The classical Fischer esterification is the most common method:

-

- 3-fluoro-4-methoxy-2-(methylthio)benzoic acid

- Ethanol (excess)

- Acid catalyst, typically concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA)

-

- Reflux at approximately 65–70 °C (boiling point of ethanol)

- Reaction time: 6–12 hours for near-quantitative conversion

- Acid catalyst loading: 5–10 mol% relative to acid

-

- Neutralization of acid catalyst

- Removal of excess ethanol by distillation

- Purification by vacuum distillation or recrystallization from ethanol-water mixtures

Example Synthesis Parameters and Yields

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Acid:Alcohol molar ratio | 1:3 to 1:5 | Excess alcohol drives esterification |

| Catalyst loading | 5–10% H2SO4 (v/v) | Acid protonates carbonyl to activate |

| Temperature | Reflux (~65–70 °C) | Ethanol boiling point |

| Reaction time | 6–12 hours | Depends on conversion monitoring |

| Typical yield | 85–92% | High yield with optimized conditions |

| Purification method | Vacuum distillation, recrystallization | To obtain pure ethyl ester |

Analytical Data and Characterization

- Molecular Formula: C11H13FO3S

- Molecular Weight: Approximately 244.28 g/mol (ethyl ester version)

- Spectroscopic Data:

- ^1H NMR: Signals corresponding to aromatic protons, methoxy (-OCH3), methylthio (-SCH3), ethyl ester (-CH2CH3) groups

- ^13C NMR: Signals for aromatic carbons, ester carbonyl, methoxy, and methylthio carbons

- Mass spectrometry confirms molecular ion consistent with ethyl ester

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 3,4-difluorobromobenzene | Sodium methoxide, methanol, 50–65 °C, 2–6 h | 3-fluoro-4-methoxybromobenzene | 78–82 |

| 2 | Methylthiolation | 3-fluoro-4-methoxybromobenzene | Sodium methylthiolate or methylthiol, base/catalyst | 3-fluoro-4-methoxy-2-(methylthio)benzene | Variable |

| 3 | Carboxylation/Oxidation | Aromatic intermediate | Oxidation agents or carboxylation conditions | 3-fluoro-4-methoxy-2-(methylthio)benzoic acid | Variable |

| 4 | Fischer esterification | 3-fluoro-4-methoxy-2-(methylthio)benzoic acid | Ethanol, H2SO4 catalyst, reflux, 6–12 h | Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate | 85–92 |

Research Findings and Notes

The synthesis of 3-methoxy-4-fluorobenzaldehyde via nucleophilic aromatic substitution and subsequent Grignard formylation has been well-documented, demonstrating efficient substitution of fluorine by methoxy groups and high yields. This methodology supports the initial substitution steps required for preparing the aromatic core of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate.

Esterification of substituted benzoic acids to methyl or ethyl esters is a standard and robust procedure, with reaction conditions and yields well-established in literature.

The methylthio substitution introduces sulfur functionality that can be sensitive to oxidation; thus, reaction conditions must be controlled to avoid overoxidation to sulfoxides or sulfones.

Purification challenges arise due to the compound's moderate polarity and solubility; vacuum distillation and recrystallization from ethanol-water mixtures are effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methylthio groups can modulate its chemical reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters: Substituent Effects

Key Comparisons

Substituent Diversity and Reactivity

- Halogen vs. Sulfur Groups: The fluorine and methylthio groups in the target compound may enhance electrophilic reactivity compared to non-halogenated analogs like ethyl 3-iodo-4-methoxybenzoate. Halogens (F, Cl) often improve metabolic stability in pharmaceuticals, while sulfur-containing groups (e.g., -SMe) can influence odor profiles, as seen in pineapple aroma compounds .

- In contrast, ethyl 5-chloro-2-fluoro-4-methoxybenzoate has halogens at adjacent positions, which may enhance electronic effects .

Biological Activity

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate has the molecular formula C11H13FOS and a molecular weight of 244.28 g/mol. Its structure includes a benzoate moiety with a fluoro group at the 3-position, a methoxy group at the 4-position, and a methylthio group at the 2-position. These functional groups contribute to its unique chemical properties and potential biological interactions.

The biological activity of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is believed to arise from its ability to interact with specific molecular targets. The fluoro group may enhance binding affinity to certain receptors or enzymes, while the methoxy and methylthio groups modulate chemical reactivity and stability. This interaction can lead to inhibition of specific enzymes or disruption of cellular processes, which is crucial for its therapeutic effects.

Antimicrobial Properties

Research indicates that ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate exhibits potential antimicrobial properties. Its structural features may enhance its interaction with microbial targets, leading to inhibition of growth or viability in various pathogens.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties as well. The unique arrangement of functional groups allows for interactions that could inhibit cancer cell proliferation or induce apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate, a comparison with similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-fluoro-2-(methylthio)benzoate | C11H13FOS | Lacks methoxy group; altered solubility and activity |

| Methyl 3-fluoro-4-methoxy-5-methyl-2-(methylthio)benzoate | C12H15FOS | Additional methyl group affecting reactivity |

| Ethyl 2-fluoro-3-methoxy-5-(methylthio)benzoate | C11H13FOS | Different positioning of fluoro and methoxy groups |

This table highlights how variations in functional groups can influence the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate:

- Antimicrobial Studies : Research has shown that compounds with similar methylthio and methoxy groups exhibit significant antimicrobial activity against various bacterial strains. The presence of a fluoro substituent may further enhance this effect by improving lipophilicity and cellular penetration.

- Anticancer Evaluations : In vitro studies have demonstrated that derivatives containing similar functional groups can induce apoptosis in cancer cell lines. The mechanism often involves disruption of key signaling pathways associated with cell survival.

- Enzyme Inhibition : Studies indicate that compounds with a benzoate structure can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate?

The synthesis typically involves multi-step procedures. For example:

- Step 1 : Preparation of the benzoic acid precursor via selective functionalization of the benzene ring. Fluorination at position 3 can be achieved using reagents like Selectfluor™, while methoxy and methylthio groups are introduced via nucleophilic substitution or coupling reactions under controlled conditions .

- Step 2 : Esterification of the carboxylic acid group using ethyl chloride or ethanol in the presence of a catalyst (e.g., sulfuric acid).

- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound. Challenges include regioselective placement of substituents and avoiding side reactions, particularly with the methylthio group, which is susceptible to oxidation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : and NMR to confirm substituent positions and ester formation. The methylthio group (S–CH) typically resonates at ~2.5 ppm in NMR, while fluorine induces deshielding in adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, use SHELXL (via the SHELX suite) for refinement. This method resolves ambiguities in substituent orientation and crystal packing .

Advanced Research Questions

Q. How do electron-withdrawing (fluoro) and electron-donating (methoxy, methylthio) groups influence reactivity in cross-coupling reactions?

- Fluoro Group : Enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings but may deactivate the ring toward further substitution.

- Methoxy Group : Electron-donating effects can stabilize intermediates in Ullmann or Buchwald-Hartwig aminations but compete with methylthio for directing effects.

- Methylthio Group : Acts as a soft nucleophile, enabling thiol-ene click chemistry or coordination to transition-metal catalysts (e.g., Pd). However, it may require protection (e.g., oxidation to sulfone) during harsh reactions . Methodological Tip : Use DFT calculations to predict regioselectivity and optimize reaction conditions for desired transformations.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Purity Issues : Trace impurities (e.g., unreacted thiols) can skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .

- Structural Analogues : Compare activity against analogs (e.g., replacing methylthio with sulfoxide) to isolate functional group contributions. For example, methylthio groups in similar compounds exhibit enhanced antimicrobial activity due to sulfur’s nucleophilic character .

- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial studies) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility .

Q. How can computational methods predict the compound’s potential as a kinase inhibitor?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The methylthio group may form hydrophobic contacts, while the ester moiety influences solubility.

- MD Simulations : Assess binding stability over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy with catalytic lysine residues.

- SAR Studies : Synthesize derivatives (e.g., replacing ethyl ester with amides) and correlate docking scores with experimental IC values to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.